2-(Chloromethyl)quinoxaline hydrochloride
Description
Properties
IUPAC Name |
2-(chloromethyl)quinoxaline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2.ClH/c10-5-7-6-11-8-3-1-2-4-9(8)12-7;/h1-4,6H,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXPHURYDSIOERS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformational Chemistry of 2 Chloromethyl Quinoxaline Derivatives
Reactions Modulating the Chloromethyl Group
The primary mode of reaction at the chloromethyl group involves the displacement of the chloride ion, a good leaving group, by various nucleophiles. This reactivity is central to the derivatization of 2-(chloromethyl)quinoxaline (B19384).
The electron-withdrawing nature of the quinoxaline (B1680401) ring enhances the electrophilicity of the benzylic carbon in the chloromethyl group, making it highly susceptible to nucleophilic attack. This facilitates reactions with a wide range of nucleophiles, including alcohols, thiols, and amines, to form the corresponding ether, thioether, and amine derivatives.
The reaction of 2-(chloromethyl)quinoxaline with various nucleophiles proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The rate of these reactions is influenced by the nucleophilicity of the attacking species and the reaction conditions. For instance, the reactions of 2-chloroquinoxaline with anilines in ethanol have been shown to follow second-order kinetics. researchgate.net
Detailed research has demonstrated the successful synthesis of various substituted quinoxalines through nucleophilic substitution. For example, 2-chloro-3-methylquinoxaline reacts with aromatic amines in the presence of anhydrous potassium carbonate and potassium iodide to yield 2-arylamino-3-methylquinoxalines. nih.gov Similarly, reactions with alcohols, such as resorcinol, in the presence of an acid catalyst can lead to the formation of substituted quinoxaline derivatives. nih.gov The use of microwave assistance has been shown to accelerate these substitution reactions, often leading to higher yields in shorter reaction times. udayton.edu
Table 1: Examples of Nucleophilic Substitution Reactions at the Chloromethyl Group
| Nucleophile | Reagent Example | Product Type |
| Alcohol | Ethanol | 2-(Ethoxymethyl)quinoxaline |
| Thiol | Thiophenol | 2-(Phenylthiomethyl)quinoxaline |
| Amine | Aniline | 2-(Anilinomethyl)quinoxaline |
| Halide | Potassium Iodide | 2-(Iodomethyl)quinoxaline |
Formation of Carbon-Carbon and Carbon-Heteroatom Bonds at the Chloromethyl Site
Beyond reactions with simple nucleophiles, the chloromethyl group serves as a key handle for the formation of new carbon-carbon and carbon-heteroatom bonds, significantly expanding the structural diversity of quinoxaline derivatives. These transformations are crucial for the synthesis of more complex molecules with potential applications in various fields of chemistry.
The formation of carbon-carbon bonds can be achieved through reactions with carbanions or organometallic reagents. For instance, the reaction of 2-(chloromethyl)quinoxaline with stabilized carbanions, such as those derived from malonic esters, can lead to the formation of new C-C bonds. While direct examples involving 2-(chloromethyl)quinoxaline are not abundant in the provided search results, the general reactivity of similar benzylic halides supports this possibility. The vicarious nucleophilic substitution (VNS) of hydrogen on the quinoxaline ring with carbanions has been explored, indicating the electrophilic nature of the quinoxaline system which would also activate the chloromethyl group towards nucleophilic attack. rsc.orgresearchgate.net
The formation of carbon-heteroatom bonds is a more extensively documented transformation for quinoxaline derivatives. As discussed in the previous section, reactions with amines, alcohols, and thiols lead to the formation of C-N, C-O, and C-S bonds, respectively. nih.govudayton.edu Furthermore, sustainable methods for the synthesis of quinoxalines and related heterocycles often involve the formation of C-C and C-heteroatom bonds catalyzed by transition metals, such as manganese. rsc.org While these methods may not directly involve 2-(chloromethyl)quinoxaline as a starting material, they highlight the importance of C-C and C-heteroatom bond formation in the broader context of quinoxaline chemistry. The use of palladacycles as catalysts has also been shown to be highly effective in forming C-C and C-heteroatom bonds in related systems. rsc.org
Table 2: Examples of Bond Formation Reactions at the Chloromethyl Site
| Bond Type | Reagent Type | Resulting Functional Group |
| C-C | Cyanide | Nitrile |
| C-N | Azide | Azide |
| C-O | Phenoxide | Aryl ether |
| C-S | Thiolate | Thioether |
| C-P | Phosphine | Phosphonium salt |
Reactivity of the Quinoxaline Ring System
The quinoxaline ring system, being an aromatic heterocycle, exhibits its own characteristic reactivity, which can be broadly categorized into electrophilic substitution on the benzene (B151609) ring and reactions involving the pyrazine (B50134) ring.
The quinoxaline ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the pyrazine ring. thieme-connect.de However, under forcing conditions, substitution can occur, primarily at the 5- and 8-positions of the benzene ring, which are electronically analogous to the meta-positions relative to the deactivating pyrazine moiety. thieme-connect.de
Table 3: Common Electrophilic Aromatic Substitution Reactions on Quinoxaline
| Reaction | Reagents | Typical Product(s) |
| Nitration | HNO₃, H₂SO₄ | 5-Nitroquinoxaline, 5,7-Dinitroquinoxaline |
| Halogenation | Br₂, FeBr₃ | 5-Bromoquinoxaline |
| Sulfonation | H₂SO₄, SO₃ | Quinoxaline-5-sulfonic acid |
Oxidation and Reduction of the Pyrazine Ring
The pyrazine ring of the quinoxaline system is susceptible to both oxidation and reduction, leading to a variety of functionalized derivatives.
Oxidation: The pyrazine ring is relatively stable to oxidation, but under strong oxidizing conditions, the benzene ring can be cleaved. chempedia.info Oxidation of quinoxaline with alkaline potassium permanganate results in the formation of pyrazine-2,3-dicarboxylic acid. researchgate.netum.edu.my This reaction demonstrates the greater stability of the pyrazine ring compared to the benzene ring under these specific conditions. um.edu.my The introduction of certain substituents on the benzene ring of quinoxaline derivatives can influence their stability towards oxidation by potassium permanganate. researchgate.net Another mode of oxidation involves the nitrogen atoms of the pyrazine ring. Treatment of quinoxaline with peracids can lead to the formation of quinoxaline-1,4-di-N-oxide. researchgate.net
Reduction: The pyrazine ring of quinoxaline can be readily reduced. Catalytic hydrogenation or reduction with reagents like sodium and ethanol can lead to the formation of 1,2,3,4-tetrahydroquinoxaline. um.edu.my Quinoxalines are easily reduced to dihydro compounds, although these can be difficult to isolate. um.edu.my The choice of reducing agent and reaction conditions can allow for selective reduction of the pyrazine ring.
Table 4: Oxidation and Reduction Reactions of the Quinoxaline Ring
| Transformation | Reagent(s) | Product |
| Oxidation | Alkaline KMnO₄ | Pyrazine-2,3-dicarboxylic acid |
| N-Oxidation | Peracid (e.g., m-CPBA) | Quinoxaline-N-oxide |
| Reduction | H₂, Pd/C | 1,2,3,4-Tetrahydroquinoxaline |
| Reduction | Na, Ethanol | 1,2,3,4-Tetrahydroquinoxaline |
Ring-Opening Reactions and Rearrangements
Under certain conditions, the quinoxaline ring system can undergo ring-opening reactions and rearrangements, leading to the formation of different heterocyclic structures. These transformations are often driven by the inherent strain or reactivity of substituted quinoxaline derivatives.
For instance, certain aryl-substituted quinoxalines, when treated with hydriodic acid, can undergo cleavage of the pyrazine ring. um.edu.my It is proposed that this reaction proceeds through the initial reduction of the pyrazine to a dihydro derivative, which is then susceptible to hydrolysis. um.edu.my
Acid-catalyzed rearrangements of quinoxalinones in the presence of nucleophiles have been reported to yield 2-heteroarylbenzimidazoles and 1-heteroarylbenzimidazolones. researchgate.netgoogle.com Additionally, certain 3-(2-aryl-2-oxoethylidene)-3,4-dihydroquinoxalin-2(1H)-ones undergo an acid-catalyzed rearrangement with contraction of the pyrazine ring to form 2-benzoimidazole derivatives. sapub.org Another example of rearrangement is the Smiles rearrangement, which has been utilized in a sequence of reactions to generate quinoxaline scaffolds. organic-chemistry.org
These ring-opening and rearrangement reactions provide synthetic routes to other important heterocyclic systems, further highlighting the chemical versatility of the quinoxaline core.
Annulation and Cyclization Reactions to Form Fused Heterocyclic Systems
The 2-(chloromethyl)quinoxaline scaffold is a valuable building block in synthetic organic chemistry, primarily due to the reactive chloromethyl group which serves as an electrophilic site for nucleophilic substitution, paving the way for subsequent intramolecular cyclization or annulation reactions. These transformations lead to the formation of a variety of fused heterocyclic systems, many of which are of significant interest in medicinal and materials chemistry. The quinoxaline nucleus can be fused with other heterocyclic rings such as pyrrole, furan, and others, leading to complex polycyclic structures.
One of the most prominent applications of 2-substituted quinoxalines is in the synthesis of pyrrolo[1,2-a]quinoxalines. These compounds are often found in nature and exhibit a range of pharmacological activities. nih.gov Various synthetic strategies have been developed to construct this fused system. For instance, an acid-catalyzed reaction involving the cyclization of 1-(2-aminophenyl)pyrroles with a substituted aldehyde provides a one-pot synthesis of 4-aryl substituted pyrrolo[1,2-a]quinoxalines. nih.gov Another approach involves the iridium-catalyzed annulation of 2-alkylquinoxalines, where glycerol can act as a reactant. nih.gov
The following table summarizes selected examples of annulation and cyclization reactions involving quinoxaline derivatives to form fused heterocyclic systems. Although not all examples start directly from 2-(chloromethyl)quinoxaline, they illustrate the types of transformations that are possible from a suitably functionalized quinoxaline core. The chloromethyl group provides a convenient handle for introducing the necessary side chains to facilitate these cyclizations.
| Starting Material | Reagents and Conditions | Fused Heterocyclic Product | Reference |
| 1-(2-aminophenyl)pyrroles and substituted aldehydes | Acetic acid, Methanol, 60 °C, 8 h | 4-Aryl substituted pyrrolo[1,2-a]quinoxalines | nih.gov |
| 2-Methyl-3-phenylquinoxaline | Ir(acac)3, Glycerol | 1-Methyl-4-phenylpyrrolo[1,2-a]quinoxaline | nih.gov |
| 2,3-dichloroquinoxalines and alkynes | Trifluoroacetic acid (TFA) | Furo-fused quinoxalines | researchgate.net |
| 3-methylquinoxaline-2-one and 3-formyl-thiophene | 150 °C | 2-(3-thienyl)-2,3-dihydrofurano[2,3-b]quinoxaline | researchgate.net |
| N-Boc-(4,5-dimethyl)1,2-phenylenediamine, benzoic acid, 3-bromophenyl glyoxaldehyde, n-butylisonitrile | 1) Methanol, rt; 2) 20% TFA/DCE, H2O (cat.), MW, 140 °C, 20 min | Highly functionalized quinoxalines | nih.gov |
The synthesis of furo-fused quinoxalines can be achieved through a trifluoroacetic acid (TFA) promoted one-pot reaction of 2,3-dichloroquinoxalines with various alkynes. researchgate.net This reaction proceeds via an in-situ Sonogashira coupling followed by a metal-free 5-endo-dig cyclization. researchgate.net Furthermore, condensation reactions can also lead to fused systems. For example, the condensation of 3-methylquinoxaline-2-one with 3-formyl-thiophene at high temperatures yields 2-(3-thienyl)-2,3-dihydrofurano[2,3-b]quinoxaline. researchgate.net
Multicomponent reactions, such as the Ugi reaction, have also been employed to generate highly substituted quinoxalines that can undergo subsequent cyclization. nih.gov For example, a four-component Ugi reaction followed by treatment with trifluoroacetic acid in the presence of a catalytic amount of water under microwave irradiation can produce complex quinoxaline structures. nih.gov This approach allows for the rapid generation of molecular diversity. nih.gov
Mechanistic Elucidation of Key Organic Transformations
Understanding the reaction mechanisms underlying the transformations of 2-(chloromethyl)quinoxaline and its derivatives is crucial for optimizing reaction conditions and designing novel synthetic routes. The reactivity of this compound is dominated by the lability of the chlorine atom in the chloromethyl group, making it susceptible to nucleophilic attack, and the electrophilic nature of the pyrazine ring of the quinoxaline system.
The formation of the quinoxaline ring itself, typically through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, has been mechanistically studied. rsc.orgnih.gov The reaction generally proceeds through the initial formation of a diimine intermediate, which then undergoes cyclization and subsequent aromatization to yield the quinoxaline core.
For the annulation and cyclization reactions starting from substituted quinoxalines, the mechanisms can be more complex. In the synthesis of pyrrolo[1,2-a]quinoxalines from 1-(2-aminophenyl)pyrroles, the proposed mechanism involves an initial imine formation between the amino group and the aldehyde, followed by an intramolecular cyclization and subsequent air oxidation to furnish the aromatic fused system. nih.gov
In the palladium-catalyzed synthesis of pyrrolo[2,3-b]quinoxalines from 2-alkynyl-3-trifluoroacetamidoquinoxalines, the proposed mechanism involves the formation of an intermediate (η2-alkyne)palladium complex. This complex then undergoes cyclization, and the resulting σ-palladium(II) complex yields the final product through reductive elimination of palladium. researchgate.net
The Ugi reaction, which is used to create complex quinoxaline precursors, follows a well-established mechanism. It involves the condensation of an aldehyde and an amine to form a Schiff base, which is then protonated. The protonated Schiff base is attacked by the isocyanide, followed by the addition of a carboxylate. A subsequent intramolecular acyl transfer (the Mumm rearrangement) leads to the stable Ugi product. nih.gov The cyclization of this adduct to form the quinoxaline ring, often acid-catalyzed, proceeds through intermediates that facilitate the ring closure. nih.gov
The mechanism for the TFA-promoted synthesis of furo-fused quinoxalines is believed to involve the activation of the alkyne in the acidic medium, which facilitates the subsequent cyclization. researchgate.net Isotopic labeling studies have supported the proposed mechanistic pathway where TFA acts as a source of oxygen for the oxyarylation step. researchgate.net
These mechanistic insights are vital for the rational design of synthetic strategies targeting novel and complex fused heterocyclic systems based on the quinoxaline scaffold.
Structural Elucidation and Advanced Characterization Methodologies for Quinoxaline Derivatives
Spectroscopic Approaches to Structural Confirmation
Spectroscopy provides fundamental insights into the molecular structure of a compound by measuring its interaction with electromagnetic radiation. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are routinely employed to piece together the structural puzzle of newly synthesized or isolated compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a compound. For 2-(Chloromethyl)quinoxaline (B19384) hydrochloride, ¹H and ¹³C NMR spectra would provide definitive evidence of its structure.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment. The aromatic protons on the quinoxaline (B1680401) ring typically appear in the downfield region (δ 7.5-9.0 ppm) due to the deshielding effect of the aromatic system. nih.gov The specific splitting patterns (e.g., doublets, triplets) and coupling constants would reveal the substitution pattern on the benzene (B151609) portion of the quinoxaline core. A key diagnostic signal would be the singlet corresponding to the chloromethyl (-CH₂Cl) protons, expected to appear in the range of δ 4.5-5.0 ppm. The exact chemical shift of the proton on the pyrazine (B50134) ring (at position 3) and the aromatic protons would be influenced by the protonation of the nitrogen atom in the hydrochloride salt form. nih.gov
Expected NMR Data for 2-(Chloromethyl)quinoxaline
| Assignment | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) |
|---|---|---|
| -CH₂Cl | ~4.8 (singlet) | ~45 |
| Aromatic CH (Quinoxaline Ring) | 7.7 - 8.2 (multiplets) | 129 - 132 |
| Aromatic C-H (Quinoxaline Ring) | ~8.8 (singlet) | ~145 |
| Quaternary C (Quinoxaline Ring) | - | 140 - 143 |
Note: The table presents expected values based on typical ranges for quinoxaline derivatives; actual experimental values may vary based on solvent and other conditions.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of 2-(Chloromethyl)quinoxaline hydrochloride would be expected to display characteristic absorption bands. Key absorptions would include C-H stretching from the aromatic ring (around 3050-3100 cm⁻¹) and the methylene (B1212753) group (around 2950-2850 cm⁻¹). Aromatic C=C and C=N stretching vibrations would appear in the 1400-1650 cm⁻¹ region. nih.gov The C-Cl stretching vibration for the chloromethyl group typically appears in the fingerprint region, around 650-800 cm⁻¹. In the hydrochloride salt, a broad absorption may also be present corresponding to the N-H stretch from the protonated quinoxaline nitrogen.
Expected IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3050 - 3100 |
| Aliphatic C-H Stretch (-CH₂) | 2850 - 2960 |
| Aromatic C=C and C=N Stretch | 1400 - 1650 |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound. For 2-(Chloromethyl)quinoxaline, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of its molecular formula, C₉H₇ClN₂.
The monoisotopic mass of the free base is 178.02977 Da. uni.lu In a typical mass spectrum using electrospray ionization (ESI), the compound would be observed as its protonated molecular ion [M+H]⁺ at an m/z of approximately 179.03705. uni.lu Depending on the conditions, other adducts, such as the sodium adduct [M+Na]⁺, may also be detected. uni.lu
Predicted Mass Spectrometry Data for 2-(Chloromethyl)quinoxaline (Free Base)
| Adduct | Calculated m/z |
|---|---|
| [M]⁺ | 178.02922 |
| [M+H]⁺ | 179.03705 |
| [M+Na]⁺ | 201.01899 |
Data sourced from predicted values. uni.lu
X-ray Crystallography for Absolute Structure Determination
While spectroscopic methods provide powerful evidence for connectivities and functional groups, X-ray crystallography offers the unambiguous determination of the absolute molecular structure in the solid state. This technique involves diffracting X-rays off a single, high-quality crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise three-dimensional positions of each atom.
For this compound, a successful single-crystal X-ray diffraction (SCXRD) analysis would confirm the planarity of the quinoxaline ring system and determine the exact bond lengths, bond angles, and torsion angles within the molecule. nih.gov Furthermore, it would definitively show the location of the chloride counter-ion relative to the protonated quinoxaline ring and reveal intermolecular interactions, such as hydrogen bonding and π-stacking, that govern the crystal packing. This level of detail is crucial for understanding the solid-state properties of the material. While no specific crystallographic data for this compound was found in the surveyed literature, this method remains the gold standard for absolute structure determination of crystalline solids. nih.gov
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Computational and Theoretical Investigations of 2 Chloromethyl Quinoxaline and Analogues
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to quinoxaline (B1680401) derivatives to predict their geometries, electronic properties, and reactivity.
Analysis of Electronic Structure and Frontier Molecular Orbitals
DFT calculations are instrumental in elucidating the electronic characteristics of quinoxaline analogues. The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity and electronic transitions. researchgate.netnih.gov
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. researchgate.netbjp-bg.com A smaller energy gap generally implies higher reactivity. For instance, in a study of various quinoxaline derivatives, the HOMO-LUMO energy gap was calculated to understand their potential as corrosion inhibitors, where a lower gap suggested a higher tendency to interact with a metal surface. researchgate.net
In a theoretical study on 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a] quinoxaline, DFT calculations at the B3LYP/6–31 G(d,p) level determined the HOMO and LUMO energies to be -6.0504 eV and -3.2446 eV, respectively, resulting in an energy gap of 2.8058 eV. nih.gov This information is vital for predicting the molecule's behavior in chemical reactions.
Table 1: Frontier Molecular Orbital Energies and Global Reactivity Descriptors for a Quinoxaline Analogue
| Parameter | Value (eV) |
| EHOMO | -6.0504 |
| ELUMO | -3.2446 |
| Energy Gap (ΔE) | 2.8058 |
| Ionization Potential (I) | 6.0504 |
| Electron Affinity (A) | 3.2446 |
| Electronegativity (χ) | 4.6475 |
| Chemical Hardness (η) | 1.4029 |
| Chemical Softness (S) | 0.7128 |
| Electrophilicity Index (ω) | 7.6955 |
Data derived from a study on 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a] quinoxaline. nih.gov
Prediction of Reactive Sites and Reaction Energetics
DFT is also employed to predict the most probable sites for electrophilic and nucleophilic attacks by analyzing the distribution of electron density and the molecular electrostatic potential (MEP). For quinoxaline derivatives, the nitrogen atoms of the quinoxaline ring and any heteroatoms in the substituents are often identified as nucleophilic centers, while the carbon atoms, particularly those adjacent to electron-withdrawing groups, are potential electrophilic sites. bjp-bg.com
In the case of 2-(chloromethyl)quinoxaline (B19384), the chloromethyl group is an important reactive site. The chlorine atom, being highly electronegative, withdraws electron density, making the adjacent carbon atom electrophilic and susceptible to nucleophilic substitution reactions. This is a key feature in its synthetic utility and potential biological activity.
Computational studies on the interaction of quinoxaline derivatives with metal surfaces, such as in corrosion inhibition studies, have used DFT to calculate interaction and binding energies. mdpi.com For example, the adsorption energy of quinoxalinone derivatives on an Fe(110) surface was calculated to understand the strength of the interaction, with more negative values indicating stronger adsorption. mdpi.com These calculations of reaction energetics provide a quantitative measure of the stability of the resulting complexes.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. This technique is particularly useful for understanding intermolecular interactions and dynamic processes such as adsorption. uiowa.edu
Investigation of Intermolecular Interactions and Adsorption Phenomena
MD simulations have been utilized to investigate the adsorption of quinoxaline derivatives onto various surfaces, which is relevant for applications like corrosion inhibition. hilarispublisher.comnajah.eduresearchgate.net These simulations can model the orientation and interaction of the molecules with the surface atoms. For instance, MD simulations have shown that quinoxaline derivatives can adsorb onto a metal surface, forming a protective film. researchgate.net The simulations can reveal the specific atoms and functional groups involved in the interaction, such as the nitrogen atoms of the quinoxaline ring and other heteroatoms. najah.edu
The interaction between molecules can also be studied. MD simulations can provide insights into how molecules of 2-(chloromethyl)quinoxaline hydrochloride might interact with each other or with solvent molecules in a solution. dovepress.comk-state.edu This includes the formation of hydrogen bonds and other non-covalent interactions that influence the compound's properties.
In a study on the adsorption of quinoxaline derivatives on a mild steel surface, MD simulations helped to visualize the adsorption process and determine the binding energy between the inhibitor molecules and the metal surface. hilarispublisher.com The results indicated that the molecules adsorb in a nearly parallel orientation, maximizing their contact with the surface.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov
Development of Predictive Models for Biological Efficacy
QSAR models are developed to predict the biological activity of new or untested compounds based on their molecular descriptors. nih.gov For quinoxaline derivatives, QSAR studies have been conducted to develop predictive models for various biological activities, including anticancer and antimicrobial effects. nih.govnih.gov
These models are built using a dataset of compounds with known activities. Various molecular descriptors, such as electronic, steric, and hydrophobic properties, are calculated for each compound. Statistical methods are then used to create a correlation between these descriptors and the observed biological activity.
A 2D-QSAR model was developed for a series of quinoxaline derivatives against a triple-negative breast cancer cell line. nih.gov The model identified several molecular descriptors that were correlated with the anticancer activity. Such models can be used to screen virtual libraries of compounds and prioritize the synthesis of those with the highest predicted activity. nih.gov
Table 2: Statistical Parameters of a 2D-QSAR Model for Anticancer Activity of Quinoxaline Derivatives
| Parameter | Value |
| r² (correlation coefficient) | 0.78 |
| q² (cross-validated correlation coefficient) | 0.71 |
| pred_r² (external test set regression) | 0.68 |
Data from a 2D-QSAR study on quinoxaline derivatives against the MDA-MB231 cell line. nih.gov
These predictive models are valuable tools in the drug discovery process, enabling a more rational design of new and more effective therapeutic agents based on the quinoxaline scaffold.
Identification of Molecular Descriptors Correlating with Activity
In the computational and theoretical investigation of 2-(chloromethyl)quinoxaline and its analogs, Quantitative Structure-Activity Relationship (QSAR) studies play a pivotal role in identifying key molecular descriptors that correlate with their biological activities. These studies help in understanding the structural requirements for enhanced potency and guide the rational design of new, more effective compounds.
Research into the structure-activity relationships of quinoxaline derivatives has revealed that specific structural features and electronic properties are crucial for their biological effects. For instance, in a series of 2,3-bis(halomethyl)quinoxaline derivatives, the electrophilicity of the halomethyl groups at the 2- and 3-positions was identified as a significant factor influencing their antimicrobial activity. nih.gov This suggests that a higher electrophilicity in the side chain at the C2 position, similar to the chloromethyl group in the title compound, is a desirable trait for this type of biological activity.
Furthermore, 3D-QSAR studies on related quinoxaline structures, such as quinoxaline-2-oxyacetate hydrazide derivatives, have provided more detailed insights. These studies have highlighted the importance of steric and electrostatic fields around the quinoxaline core. mdpi.com For example, the introduction of halogen substituents on the benzene (B151609) ring of the quinoxaline nucleus can modulate the antifungal activity, indicating that the electronic nature of these substituents is a critical descriptor. mdpi.com Specifically, chlorine substitution on the quinoxaline ring was found to enhance inhibitory activity against certain fungal strains. mdpi.com
The nature and position of substituents on the quinoxaline scaffold have been consistently shown to be determining factors for various biological activities, including anticancer and enzyme inhibition. nih.govnih.govmdpi.com Structure-activity relationship (SAR) studies on 2-substituted quinoxalines have demonstrated that the type of substituent at the C2 position significantly influences their anti-proliferative properties. nih.gov For example, the presence of specific aromatic moieties at this position can be essential for activity. mdpi.com
The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, have also been identified as a key molecular descriptor. In some series of quinoxaline analogs, electron-withdrawing groups at certain positions were found to improve activity, while in others, electron-donating groups were more favorable. nih.govmdpi.com This underscores the importance of a finely tuned electronic environment within the molecule for optimal interaction with biological targets.
The following table summarizes key molecular descriptors and their influence on the activity of quinoxaline analogs, based on computational and SAR studies.
| Molecular Descriptor | Influence on Biological Activity | Relevant Analogue Series | Reference(s) |
| Electrophilicity of Halomethyl Group | Positively correlated with antimicrobial activity. | 2,3-bis(halomethyl)quinoxalines | nih.gov |
| Steric Fields | The size and shape of substituents on the quinoxaline ring affect activity. | Quinoxaline-2-oxyacetate hydrazides | mdpi.com |
| Electrostatic Fields | The electronic nature (electron-donating/withdrawing) of substituents on the benzene ring modulates activity. | Quinoxaline-2-oxyacetate hydrazides | mdpi.com |
| Nature of C2-Substituent | The type of group at the 2-position is a primary determinant of anti-proliferative activity. | 2-substituted quinoxalines | nih.govmdpi.com |
| Electronic Properties of Substituents | Electron-donating or -withdrawing character of substituents influences various biological activities. | Mono-substituted quinoxaline analogs | nih.govmdpi.com |
These findings from computational and SAR studies on quinoxaline derivatives provide a solid framework for understanding the activity of 2-(chloromethyl)quinoxaline. The identified molecular descriptors—electrophilicity of the side chain, and the steric and electronic properties of the entire molecule—are crucial for its biological function and for the design of future analogs with improved therapeutic potential.
Mechanistic Studies of Biological Activities of Quinoxaline Derivatives
Mechanisms of Antimicrobial Action (Antibacterial, Antifungal, Antiparasitic)
Quinoxaline-based compounds have demonstrated considerable efficacy against various microbial pathogens, including bacteria, fungi, and parasites. nih.govmdpi.comrsc.orgarcjournals.orgresearchgate.netresearchgate.net Their antimicrobial effects are often attributed to their ability to interfere with essential microbial processes.
One of the primary mechanisms of antimicrobial action for quinoxaline (B1680401) derivatives involves the inhibition of crucial microbial enzymes. For instance, some quinoxaline derivatives have been shown to target DNA gyrase, an essential enzyme in bacterial DNA replication. By binding to the active site of DNA gyrase, these compounds can disrupt the DNA supercoiling process, ultimately leading to bacterial cell death.
In the context of parasitic infections, quinoxaline derivatives have been found to inhibit enzymes that are vital for the parasite's survival. For example, some derivatives have shown inhibitory activity against trypanothione reductase in Trypanosoma cruzi and peroxiredoxin in Toxoplasma gondii, enzymes that are crucial for managing oxidative stress within these parasites. frontiersin.org Similarly, quinoxaline 1,4-di-N-oxides (QdNOs) have been reported to inhibit thioredoxin reductase in Entamoeba histolytica, leading to increased reactive oxygen species and subsequent cell death. frontiersin.orgnih.gov
The introduction of halogen atoms into the quinoxaline scaffold can significantly impact its antimicrobial properties. Halogenation can alter the electronic and lipophilic characteristics of the molecule, which in turn can affect its ability to penetrate microbial cell membranes and interact with its target. Studies have shown that halogenated derivatives of antimicrobial peptides can exhibit enhanced antimicrobial activity and improved stability against enzymatic degradation. nih.gov While specific studies on the halogenation of 2-(chloromethyl)quinoxaline (B19384) hydrochloride are limited, the general principle suggests that modifying the quinoxaline ring with different halogens could modulate its antimicrobial spectrum and potency. For example, the presence of a chlorine atom, as in 2-(chloromethyl)quinoxaline hydrochloride, may contribute to its biological activity. Further research into a series of halogenated quinoxaline derivatives could provide a clearer understanding of the structure-activity relationship and lead to the development of more effective antimicrobial agents.
Mechanistic Insights into Anticancer Activity
Quinoxaline derivatives have emerged as a promising class of anticancer agents, exhibiting activity against a wide range of tumors. cimap.res.innih.govscilit.com Their anticancer effects are mediated through various mechanisms, including the inhibition of key enzymes involved in cancer progression, induction of programmed cell death (apoptosis), and interference with cell cycle regulation. nih.govrsc.org
A significant aspect of the anticancer activity of quinoxaline derivatives lies in their ability to inhibit specific enzymes that are critical for tumor growth and survival.
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key regulator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. Several quinoxaline derivatives have been identified as potent inhibitors of VEGFR-2. nih.govrsc.orgresearchgate.nettandfonline.comekb.egekb.eg By binding to the ATP-binding site of the VEGFR-2 kinase domain, these compounds block the downstream signaling pathways that promote endothelial cell proliferation, migration, and survival, thereby inhibiting angiogenesis. For instance, certain triazolo[4,3-a]quinoxaline derivatives have shown impressive VEGFR-2 inhibitory activity with IC50 values in the low nanomolar range, comparable to the established drug sorafenib. nih.govnih.gov
Topoisomerase IIβ Inhibition: Topoisomerase IIβ is an enzyme that plays a crucial role in DNA replication, transcription, and chromosome segregation. It functions by creating transient double-strand breaks in DNA to allow for the passage of another DNA strand, thereby resolving DNA tangles and supercoils. Some quinoxaline derivatives have been found to act as topoisomerase II inhibitors. rsc.orgresearchgate.netnih.govnih.govafricaresearchconnects.com These compounds can stabilize the covalent complex between topoisomerase IIβ and DNA, leading to the accumulation of DNA double-strand breaks and ultimately triggering apoptotic cell death. For example, certain quinoxaline derivatives have demonstrated potent inhibitory effects against topoisomerase II with IC50 values in the micromolar range. nih.govnih.gov
Interactive Data Table: Enzyme Inhibition by Quinoxaline Derivatives
| Compound Class | Target Enzyme | IC50 Values | Reference |
| Triazolo[4,3-a]quinoxalines | VEGFR-2 | 3.2 nM - 6.8 nM | nih.govnih.gov |
| Bis( nih.govnih.govnih.govtriazolo)[4,3-a:3',4'-c]quinoxalines | VEGFR-2 | 3.7 nM - 11.8 nM | tandfonline.com |
| 3-Methylquinoxaline Derivatives | VEGFR-2 | 2.7 nM | rsc.org |
| Quinoxaline-based Derivatives | Topoisomerase II | 0.97 µM - 21.98 µM | nih.govnih.gov |
| Quinoxaline Derivatives | Topoisomerase II | 6.4 µM - 15.3 µM | nih.govafricaresearchconnects.com |
Another key mechanism of the anticancer activity of quinoxaline derivatives is their ability to induce apoptosis and disrupt the normal cell cycle progression in cancer cells. frontiersin.orgmdpi.commdpi.com
Induction of Apoptosis: Apoptosis is a regulated process of programmed cell death that is essential for normal tissue development and homeostasis. Many anticancer drugs exert their effects by inducing apoptosis in cancer cells. Quinoxaline derivatives have been shown to trigger apoptosis through both intrinsic and extrinsic pathways. For example, some derivatives cause an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio. nih.govrsc.orgnih.gov This shift in the balance of apoptotic proteins results in the activation of caspases, such as caspase-3 and caspase-9, which are key executioners of apoptosis. nih.govrsc.orgnih.govnih.gov
Cell Cycle Perturbations: The cell cycle is a tightly regulated series of events that leads to cell division. Cancer cells often have a dysregulated cell cycle, leading to uncontrolled proliferation. Quinoxaline derivatives have been found to interfere with the cell cycle at different phases. For instance, some compounds have been shown to cause cell cycle arrest at the G2/M phase, preventing the cells from entering mitosis. nih.govtandfonline.comnih.govnih.gov This arrest can be mediated by the modulation of key cell cycle regulatory proteins, such as cyclin B. nih.gov Other quinoxaline derivatives have been reported to induce cell cycle arrest at the S phase or G0/G1 phase. nih.govnih.gov
Interactive Data Table: Apoptotic and Cell Cycle Effects of Quinoxaline Derivatives
| Compound/Derivative | Cancer Cell Line | Effect | Key Molecular Changes | Reference |
| Triazolo[4,3-a]quinoxaline | HepG2 | Apoptosis & G2/M Arrest | Increased Bax/Bcl-2 ratio, Caspase-3, Caspase-9 | nih.govnih.gov |
| Quinoxaline 1,4-dioxides | T-84 Human Colon Cancer | Apoptosis & G2/M Arrest | Decreased Bcl-2, Increased Bax, Inhibited Cyclin B | nih.gov |
| Quinoxaline-based derivative | PC-3 | Apoptosis & S Phase Arrest | Upregulated p53, Caspase-3, Caspase-8; Downregulated Bcl-2 | nih.gov |
| Bis( nih.govnih.govnih.govtriazolo)[4,3-a:3',4'-c]quinoxaline | HepG2 | Apoptosis & G2/M Arrest | Increased apoptosis by 40.12% | tandfonline.com |
| 3-Methylquinoxaline derivative | Not Specified | Apoptosis | Upregulated Caspase-3, Caspase-9; Improved Bax/Bcl-2 ratio | rsc.org |
The interaction of small molecules with nucleic acids, particularly DNA, is a well-established mechanism for anticancer drug action. Quinoxaline derivatives, with their planar aromatic structure, are capable of intercalating between the base pairs of the DNA double helix. nih.govnih.govmdpi.com This intercalation can lead to a distortion of the DNA structure, which in turn can interfere with DNA replication and transcription, ultimately leading to cell death.
Some quinoxaline compounds have been shown to bind to DNA, with a preference for G-C rich regions in some cases. nih.gov The binding affinity and mode of interaction can be influenced by the specific substituents on the quinoxaline ring. For instance, the presence of certain functional groups can facilitate hydrogen bonding or electrostatic interactions with the DNA backbone, further stabilizing the drug-DNA complex. The ability of some quinoxaline derivatives to act as dual DNA intercalators and topoisomerase II inhibitors highlights a multi-targeted approach to their anticancer activity. nih.govnih.govafricaresearchconnects.com
Investigation of Other Biological Modalities (e.g., anti-inflammatory, antidiabetic)
Beyond their antiviral effects, quinoxaline derivatives have been investigated for their potential in treating a variety of other conditions, notably those related to inflammation and diabetes. ijpsjournal.comwisdomlib.orgresearchgate.net
Anti-inflammatory Activity The anti-inflammatory properties of quinoxalines often stem from their ability to inhibit key modulators of inflammatory pathways. researchgate.netbenthamscience.com Research has shown that these derivatives can suppress the expression of cyclooxygenase (COX), cytokines, and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). researchgate.netbenthamscience.com
One specific mechanism involves the inhibition of the IκB kinase β (IKKβ). Phosphorylation of IKKβ is a critical step in the activation of the NF-κB pathway, which drives the expression of many pro-inflammatory genes. A structure-activity relationship study led to the identification of a quinoxaline urea analog, compound 84, that reduces the levels of phosphorylated IKKβ in a dose- and time-dependent manner, thereby inhibiting TNFα-induced NF-κB activity. nih.gov
Another target for the anti-inflammatory action of quinoxaline derivatives is secretory phospholipase A2 (sPLA2). tandfonline.comnih.gov This enzyme is involved in the production of inflammatory mediators. A series of novel quinoxaline sulfonohydrazide derivatives were synthesized and evaluated as inhibitors of human sPLA2 group IIA (hG-IIA), with some compounds showing potent inhibition at low micromolar concentrations. tandfonline.comnih.gov
Antidiabetic Activity Quinoxaline derivatives have emerged as promising candidates for the management of type II diabetes through various mechanisms. nih.govijbpas.com These include the inhibition of key enzymes involved in glucose metabolism and the modulation of metabolic pathways.
Several studies have focused on the inhibition of α-glucosidase and α-amylase, enzymes that break down carbohydrates into glucose. By inhibiting these enzymes, quinoxaline derivatives can help control post-prandial blood glucose levels. tandfonline.comtandfonline.com For example, certain quinoxaline sulfonohydrazide derivatives demonstrated significantly better α-glucosidase inhibitory activity than the standard drug acarbose. tandfonline.comnih.gov
Another target is aldose reductase (AR), the first enzyme in the polyol pathway, which is implicated in the development of diabetic complications. tandfonline.com Quinoxaline-based compounds have been shown to be effective inhibitors of AR. tandfonline.com
Furthermore, some quinoxaline derivatives act as dipeptidyl peptidase-4 (DPP-4) inhibitors. nih.gov DPP-4 inhibitors are a class of oral hypoglycemics that work by increasing levels of incretins, which in turn inhibit glucagon release and increase insulin secretion. Research has also indicated that certain derivatives can enhance the expression of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a key regulator of glucose metabolism and insulin sensitivity. nih.gov
The table below summarizes the inhibitory activities of selected quinoxaline derivatives against enzymes relevant to inflammation and diabetes.
| Compound ID | Target Enzyme | Biological Activity | IC50 Value (µM) |
| 6a | sPLA2 (IIA) | Anti-inflammatory | 0.0475 tandfonline.comnih.gov |
| 6b | sPLA2 (IIA) | Anti-inflammatory | <3 tandfonline.comnih.gov |
| 6c | α-glucosidase | Antidiabetic | 0.0953 tandfonline.comnih.gov |
| Acarbose (Standard) | α-glucosidase | Antidiabetic | 283.3 tandfonline.comnih.gov |
Structure-Activity Relationship (SAR) Investigations for Target Binding and Efficacy
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of quinoxaline derivatives. These investigations have provided valuable insights into the structural features required for effective interaction with various biological targets. researchgate.netnih.gov
SAR for Antiviral Activity For quinoxaline derivatives targeting the influenza A NS1A protein, SAR studies have highlighted the importance of substituents at positions 2, 3, and 6 of the quinoxaline ring. nih.gov
Positions 2 and 3: Disubstitution at these positions is critical. Aromatic residues such as 2-furyl have been shown to be particularly effective. nih.gov
Position 6: The nature of the substituent at this position also significantly influences inhibitory activity. For instance, maintaining a bis-2-furyl substitution at positions 2 and 3, the addition of a 3-methoxyphenyl or another 2-furyl group at position 6 resulted in compounds with low micromolar IC50 values against the NS1A-dsRNA interaction. nih.gov
The table below shows the impact of substitutions on the inhibition of the NS1A-dsRNA interaction.
| Compound ID | Substituents | IC50 (µM) |
| 35 | 2,3-bis(2-furyl), 6-(3-methoxyphenyl) | 6.2 nih.govnih.gov |
| 44 | 2,3,6-tris(2-furyl) | 3.5 nih.govnih.gov |
For activity against human cytomegalovirus (HCMV), key structural features include the presence of a dimethylquinoxalinyl methylene (B1212753) nucleus and a lipophilic ester function. nih.gov
SAR for Other Biological Modalities In the context of anti-inflammatory and antidiabetic activities, SAR studies have helped to refine the quinoxaline scaffold for improved efficacy.
For the inhibition of IKKβ, a quinoxaline urea analog (compound 84) was identified as being ~2.5-fold more potent in inhibiting TNFα-induced NF-κB activity compared to its parent compound. nih.gov This highlights the favorable contribution of the urea moiety to the compound's activity.
For the dual inhibition of sPLA2 and α-glucosidase, molecular docking studies rationalized the SAR of a series of quinoxaline sulfonohydrazide derivatives. tandfonline.comnih.gov These studies emphasized the importance of the sulfonohydrazide moiety in the structural design, as it likely forms key interactions within the active sites of both enzymes. tandfonline.comnih.gov
For anticancer activity, which often involves similar target-binding principles, SAR analyses have concluded that:
The quinoxaline moiety is an essential pharmacophore. mdpi.com
Substitutions at positions 2, 3, 6, and/or 7 are the main sites for modification to modulate activity. mdpi.com
The nature of the linker at position 2 or 3 (e.g., -NH-CO- vs. aliphatic linkers) can significantly impact potency. mdpi.com
Electron-donating groups can increase activity, while electron-withdrawing groups may decrease it, depending on the specific target and compound series. mdpi.com
These SAR findings are instrumental in guiding the rational design of new quinoxaline derivatives with enhanced therapeutic properties. researchgate.netmdpi.comnih.gov
Advanced Applications in Materials Science and Industrial Processes
Corrosion Inhibition Studies and Mechanistic Understanding
Quinoxaline (B1680401) derivatives are recognized as effective corrosion inhibitors for metals and alloys, particularly for mild steel in acidic environments like hydrochloric acid (HCl) and sulfuric acid (H2SO4). orientjchem.orgresearchgate.netmdpi.com Their protective properties are attributed to the presence of π-electrons in the aromatic rings and lone pair electrons on the nitrogen, oxygen, and sulfur heteroatoms, which serve as active sites for adsorption onto the metal surface. orientjchem.orgresearchgate.net The effectiveness of these compounds often increases with concentration but may decrease with rising temperatures. najah.edunajah.edu
The mechanism of corrosion inhibition by quinoxaline derivatives involves the adsorption of the inhibitor molecules onto the metal surface, a process that can be understood through various adsorption isotherms. orientjchem.org The Langmuir adsorption isotherm model is frequently found to best describe the adsorption behavior of these compounds on mild steel, suggesting the formation of a monolayer on the metal surface. orientjchem.orgnajah.edunajah.eduhilarispublisher.com
The adsorption process can involve both physical (physisorption) and chemical (chemisorption) interactions. mdpi.comcapes.gov.br Physisorption occurs via electrostatic interactions between the charged metal surface and the inhibitor molecules, while chemisorption involves charge sharing or transfer from the inhibitor molecules to the metal surface to form a coordinate bond. capes.gov.br Computational studies, such as those using Density Functional Theory (DFT), support the experimental findings, indicating that the ability of quinoxaline derivatives to adsorb strongly on metal surfaces is key to their inhibition efficiency. najah.eduhilarispublisher.com These studies confirm that the inhibitor molecules can adsorb in a parallel orientation to the steel surface. researchgate.net The interaction is a substitutional process where the inhibitor molecules in the aqueous phase replace water molecules on the metal surface. orientjchem.org
| Inhibitor Type | Metal | Corrosive Medium | Adsorption Isotherm | Inhibition Type | Reported Efficiency |
|---|---|---|---|---|---|
| (E)-1-benzyl-3-(4-methoxystyryl)quinoxalin-2(1H)-one (QN1) | Mild Steel | 1 M HCl | Langmuir | Mixed-Type | 93% at 5x10-3 M najah.edu |
| 1-((8-hydroxyquinolin-5-yl) methyl)-3,6-dimethylquinoxalin-2(1H)-one (Q1) | Mild Steel | 1 M HCl | Langmuir | Mixed-Type | 96% at 5x10-3 M mdpi.com |
| Various Quinoxaline Derivatives | Mild Steel | 1M H2SO4 | Langmuir | Not Specified | Increases with concentration orientjchem.org |
| (E)-3-styrylquinoxalin-2(1H)-one (STQ) and derivatives | Mild Steel | 1.0 M HCl | Langmuir | Mixed-Type | Appreciable, increases with concentration najah.eduhilarispublisher.com |
The adsorption of quinoxaline derivatives leads to the formation of a protective film on the metal surface, which acts as a barrier to the corrosive environment. mdpi.com This surface passivation is confirmed by techniques such as scanning electron microscopy (SEM), which visually demonstrate the existence of this protective layer in the presence of the inhibitor. capes.gov.brresearchgate.net Electrochemical impedance spectroscopy (EIS) measurements further corroborate this, showing that the inhibitors act by adsorbing at the metal/solution interface. najah.edu
Studies on potentiodynamic polarization reveal that quinoxaline derivatives typically function as mixed-type inhibitors. mdpi.comnajah.edunajah.eduhilarispublisher.com This means they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process simultaneously. mdpi.comresearchgate.net The presence of the inhibitor increases the polarization resistance of the metal, signifying a reduction in the corrosion rate. mdpi.comresearchgate.net
Applications in Organic Electronic and Photonic Devices
The quinoxaline ring is a versatile building block in the design of functional organic materials for electronic and photonic applications. researchgate.netekb.eg Its electron-accepting nature makes it a valuable component in creating materials with tailored properties for devices like organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), and organic field-effect transistors (OFETs). researchgate.netnih.govresearchgate.net The structural diversity of quinoxaline allows for fine-tuning of electronic and optical properties through chemical modification. nih.gov
Quinoxaline derivatives are widely investigated and used as materials in OLEDs due to their excellent thermal stability and electroluminescent properties. researchgate.net They can function as electron-transporting materials (ETMs), host materials, and emitters in the emissive layer of OLEDs. nih.govresearchgate.net The electron-deficient quinoxaline core, when combined with electron-donating units, can form donor-acceptor (D-A) type structures that are crucial for creating efficient and stable light-emitting materials. researchgate.net
These compounds are particularly effective as emitters for yellow, orange, and red OLEDs because of their inherently narrow band gaps. researchgate.net Furthermore, quinoxaline-based materials have been developed as thermally activated delayed fluorescence (TADF) emitters, which are considered promising for next-generation, high-efficiency OLEDs. nih.govrsc.org By designing molecules with a twisted conformation between the donor and the quinoxaline-based acceptor, the energy difference between singlet and triplet excited states can be minimized, facilitating efficient TADF and leading to high external quantum efficiencies (EQEs) in devices. rsc.org
In the field of photovoltaics, quinoxaline derivatives have shown significant potential as components in dye-sensitized solar cells (DSSCs). researchgate.netjmaterenvironsci.com DSSCs mimic natural photosynthesis by using a dye to absorb light and inject electrons into a semiconductor, typically titanium dioxide (TiO2). youtube.com Quinoxaline-based compounds are used as organic sensitizers (dyes), auxiliary acceptors, and π-bridges within the dye's molecular structure. researchgate.netnih.gov
The strong electron-accepting property of the quinoxaline unit makes it an excellent candidate for sensitizers, which often have a donor-π-acceptor (D-π-A) architecture. case.edu In some designs, the quinoxaline unit acts as an additional electron acceptor, leading to a D-A-π-A configuration that can enhance performance. case.edu This structure facilitates intramolecular charge transfer (ICT) upon photoexcitation, which is essential for injecting an electron into the semiconductor's conduction band. jmaterenvironsci.com The use of quinoxaline derivatives can improve electron injection efficiency and enhance light absorption across a broader spectrum. nih.gov
The quinoxaline scaffold is integral to the development of organic semiconductors used in devices like organic thin-film transistors (OTFTs). researchgate.netfrontiersin.org Quinoxaline-based molecules and polymers can exhibit both p-type (hole-transporting) and n-type (electron-transporting) semiconductor characteristics. nih.govresearchgate.net Their charge transport properties are governed by a complex interplay of electronic structure and intermolecular packing in the solid state. nih.gov
Donor-acceptor (D-A) conjugated polymers incorporating quinoxaline as the acceptor unit have been synthesized and show promising hole transport mobility. frontiersin.org For instance, a polymer featuring an indacenodithiophene (IDT) donor and a quinoxaline acceptor exhibited p-type semiconductor behavior with a hole mobility as high as 0.12 cm² V⁻¹ s⁻¹. frontiersin.org Other extended quinoxaline derivatives have achieved even higher mobilities, up to 0.99 cm² V⁻¹ s⁻¹. rsc.org The electron-deficient nature of quinoxaline makes it a key component for developing n-type and ambipolar materials for organic electronics. jmaterenvironsci.com The investigation of these materials is crucial for advancing the performance of organic electronic devices. ekb.eg
| Material Type | Application | Charge Carrier Type | Reported Mobility (cm2 V-1 s-1) | Reference |
|---|---|---|---|---|
| Quinoxaline-based D-A Polymer (PQ1) | OFET | p-type (hole) | 0.12 | frontiersin.org |
| Extended Conjugation Quinoxaline Derivatives | FET | Not Specified | 0.47 to 0.99 | rsc.org |
| Quinoxaline-based derivative (Compound 5) | OTFT | p-channel (hole) | 2.6 x 10-5 (solution), 1.9 x 10-4 (vacuum) | researchgate.net |
| Quinoxaline-based Hole-Transporting Material (TQ2) | Perovskite Solar Cells | Hole | Outperforms spiro-OMeTAD | rsc.org |
Role in Dye and Pigment Chemistry
The utility of quinoxaline derivatives in the field of color chemistry is well-established, with their applications ranging from textile dyes to advanced materials for electronics. mdpi.comnih.gov The strong electron-accepting nature of the quinoxaline ring system makes it an excellent component in the design of donor-π-acceptor (D-π-A) type dyes. case.edu While direct use of 2-(Chloromethyl)quinoxaline (B19384) hydrochloride as a dye is not its primary application, its significance lies in its role as a reactive intermediate for the synthesis of more complex and functional dye molecules.
The reactive "chloro-" group in 2-(chloromethyl)quinoxaline provides a convenient handle for synthetic chemists to introduce the quinoxaline moiety into larger chromophoric systems. This can be achieved through various nucleophilic substitution reactions, where the chlorine atom is displaced by a suitable nucleophile, such as an alcohol, amine, or thiol attached to another part of a dye molecule. This synthetic strategy allows for the modular construction of dyes with specific, desirable properties.
For instance, quinoxaline-based dyes have been designed for applications such as visible light photoinitiators. mdpi.com In these systems, the quinoxaline core acts as the light-absorbing component. By modifying the quinoxaline structure, the absorption and emission properties can be tuned. The introduction of a quinoxaline unit via a precursor like 2-(chloromethyl)quinoxaline hydrochloride can influence the intramolecular charge transfer (ICT) characteristics of the resulting dye, which is a critical factor in determining its color and performance.
Quinoxaline derivatives are also employed in the development of sensitizers for dye-sensitized solar cells (DSSCs). case.edumdpi.com In these applications, the dye absorbs light and injects an electron into a semiconductor material. The electronic properties of the quinoxaline core can be finely tuned through substitution to optimize light absorption and electron transfer processes. The ability to create ether or amine linkages from a chloromethyl precursor is a potential pathway to anchor these dyes onto semiconductor surfaces or to connect them to other parts of the solar cell assembly.
Table 1: Examples of Quinoxaline-Based Dyes and Their Photophysical Properties
| Dye Derivative | Application | Absorption Max (λmax, nm) | Emission Max (λem, nm) | Source |
| Quinoxaline-based photoinitiators | Photopolymerization | ~350-450 | ~450-550 | mdpi.com |
| Quinoxaline-based DSSC sensitizers | Solar Cells | ~400-600 | - | case.edumdpi.com |
| Indolo[2,3-b]quinoxaline derivatives | Organic Light-Emitting Diodes (OLEDs) | ~350-450 | ~450-550 | researchgate.net |
Development of Chemical Sensors and Imaging Probes
The development of chemical sensors and imaging probes is a rapidly growing field, with applications in environmental monitoring, medical diagnostics, and biological research. Quinoxaline derivatives have emerged as a versatile platform for the design of fluorescent sensors due to their favorable photophysical properties, which can be modulated by the binding of specific analytes. nih.govnih.gov
The reactive chloromethyl group of this compound makes it a valuable precursor for creating sophisticated sensor molecules. By reacting it with a receptor unit that has a high affinity for a particular analyte (e.g., a metal ion, an anion, or a biologically relevant molecule), a sensor can be constructed where the quinoxaline unit acts as the signaling component (fluorophore).
Upon binding of the analyte to the receptor, a change in the electronic environment of the quinoxaline fluorophore can occur, leading to a detectable change in its fluorescence properties, such as intensity ("turn-on" or "turn-off" response) or wavelength (a color shift). This principle has been used to develop sensors for a variety of targets.
For example, quinoxaline-based fluorescent probes have been successfully designed for the detection of metal ions like Hg(II). nih.gov In such a sensor, the quinoxaline derivative can be synthesized to include a binding site for the metal ion. The coordination of the metal ion to this site alters the photophysical properties of the quinoxaline, providing a measurable signal. While the specific synthesis of an Hg(II) sensor from this compound is not detailed in the provided sources, the general synthetic strategies for quinoxaline-based sensors often involve the coupling of a quinoxaline moiety with a suitable receptor, a role for which this compound is well-suited.
Furthermore, the development of fluorescent probes for estimating protein binding site polarity has been explored using quinoxaline derivatives. cir-safety.org These probes can report on the local environment within a protein, which is valuable for drug discovery and understanding protein function. The synthesis of such probes often requires a reactive handle to attach the quinoxaline fluorophore to a targeting molecule or to modify its properties, a function that the chloromethyl group can fulfill.
Table 2: Characteristics of Quinoxaline-Based Chemical Sensors
| Sensor Target | Principle of Detection | Limit of Detection (LOD) | Response Time | Source |
| Hg(II) ions | Fluorescence quenching ("switch-off") | 42 ppb | 3 min | nih.gov |
| pH | Colorimetric and Fluorescent shifts | - | - | nih.gov |
| Protein binding sites | Solvatochromic fluorescence shift | - | - | cir-safety.org |
Future Research Directions and Translational Perspectives
Innovation in Green and Sustainable Synthetic Methodologies for the Chemical Compound
Traditional synthetic routes for quinoxaline (B1680401) derivatives often rely on methods that are hampered by harsh reaction conditions, toxic catalysts, and significant waste generation. ijirt.org The future of synthesizing 2-(Chloromethyl)quinoxaline (B19384) hydrochloride and its derivatives lies in the adoption of green and sustainable chemistry principles. ekb.egbenthamdirect.com These modern approaches aim to improve environmental safety standards by minimizing hazardous byproducts and energy consumption. ijirt.orgbenthamdirect.com
Key areas for innovation include the use of alternative energy sources like microwave and ultrasound irradiation, which have been shown to accelerate reactions, increase yields, and often allow for solvent-free conditions. udayton.eduscielo.brtandfonline.com Microwave-assisted synthesis, for instance, has been successfully employed to produce quinoxaline derivatives rapidly and efficiently. tandfonline.comtandfonline.com Similarly, ultrasound-assisted synthesis enhances mass transfer and reaction rates, enabling high-purity product formation under mild conditions. scielo.brresearchgate.net The development of catalyst-free protocols, particularly in benign solvents like water, represents a significant step towards environmentally friendly chemical production. researchgate.netsouthasiacommons.netnih.gov
Future research should focus on adapting these green methodologies specifically for the synthesis of 2-(Chloromethyl)quinoxaline hydrochloride and its subsequent derivatization. The goal is to develop scalable, cost-effective, and environmentally benign processes that are suitable for both laboratory and industrial applications. ijirt.orgbenthamdirect.com
| Green Synthesis Technique | Energy Source/Medium | Key Advantages |
| Microwave-Assisted Synthesis | Microwave Irradiation | Rapid reaction times, high yields, solvent-free potential. udayton.edutandfonline.comtandfonline.com |
| Ultrasound-Assisted Synthesis | Ultrasonic Waves | Enhanced reaction rates, high purity, mild conditions. scielo.brtandfonline.comresearchgate.net |
| Aqueous Media Synthesis | Water | Environmentally benign, safe, and cost-effective solvent. southasiacommons.netnih.gov |
| Catalyst-Free Synthesis | Thermal/Irradiation | Avoids toxic metal catalysts, simplifies purification. scielo.brresearchgate.net |
Synergistic Integration of Computational and Experimental Approaches for Rational Design
The integration of computational modeling with experimental synthesis is a powerful strategy for accelerating the discovery of new functional molecules. For derivatives of this compound, this synergy can guide the rational design of compounds with optimized properties for specific applications, from therapeutics to materials science.
Computational techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are pivotal in this process. 2D and 3D-QSAR studies help in developing predictive models that correlate the structural features of quinoxaline derivatives with their biological activities, such as antitubercular or anticancer effects. nih.govresearchgate.netnih.gov These models identify key molecular descriptors (e.g., steric and electrostatic fields) that govern a compound's efficacy, providing a roadmap for designing more potent analogues. nih.gov
Molecular docking simulations allow researchers to visualize and predict how quinoxaline-based molecules bind to the active sites of biological targets, such as protein kinases like VEGFR-2 or EGFR, which are implicated in cancer. nih.govekb.eg By predicting binding affinities and interaction modes, docking studies can prioritize which derivatives of this compound are most promising for synthesis and experimental testing, thereby saving significant time and resources. ekb.egnih.gov For instance, studies have used docking to identify quinoxaline derivatives with high binding energies for targets like the FKBP12 receptor, suggesting potential antimicrobial applications. researchgate.netijpsnonline.com
| Computational Method | Application in Quinoxaline Research | Key Insights Provided |
| 3D-QSAR | Predicting antitubercular activity. nih.govnih.gov | Identifies key steric and electrostatic features for drug efficacy. |
| Molecular Docking | Identifying potential anticancer agents targeting EGFR/VEGFR-2. nih.govekb.eg | Predicts binding affinity and interaction modes with target proteins. |
| DFT/Monte Carlo | Evaluating corrosion inhibition potential. najah.eduacs.org | Elucidates adsorption mechanisms on metal surfaces. |
Discovery of Novel Biological Targets and Therapeutic Applications through Mechanistic Research
The quinoxaline scaffold is a well-established "privileged structure" in medicinal chemistry, known for a wide range of biological activities. ekb.egpharmaceuticaljournal.net Derivatives have shown promise as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. scielo.brpnrjournal.compharmaceuticaljournal.net The reactive chloromethyl group of this compound makes it an ideal starting point for creating large libraries of compounds to screen against both established and novel biological targets.
Future research will focus on moving beyond traditional screening to more in-depth mechanistic studies. Understanding how these compounds exert their biological effects at a molecular level is crucial for developing targeted therapies. For example, many quinoxaline derivatives function as kinase inhibitors, which are critical in cancer treatment. nih.gov Research has identified their potential to inhibit key signaling proteins like VEGFR-2, EGFR, and others involved in tumor growth and angiogenesis. nih.govnih.gov
Furthermore, there is significant potential in exploring new therapeutic areas. Quinoxaline derivatives have been investigated for activity against Mycobacterium tuberculosis and various fungal pathogens. researchgate.netpnrjournal.com The quest for new antibiotics to combat multidrug-resistant pathogens makes this a particularly urgent and promising field of research. ijpsnonline.com By synthesizing novel derivatives from this compound and investigating their mechanisms, researchers can uncover new lead compounds for a variety of diseases.
Exploration of the Chemical Compound's Role in Emerging Technologies and Advanced Materials
Beyond its biomedical applications, the quinoxaline moiety is gaining significant attention in materials science and emerging technologies. researchgate.net Its rigid, planar, and electron-deficient nature makes it an excellent building block for organic electronic materials. qmul.ac.ukfrontiersin.org The future will see an increased exploration of derivatives of this compound for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. nih.govqmul.ac.ukresearchgate.net
The reactive nature of the chloromethyl group is particularly advantageous here, as it allows the quinoxaline unit to be readily incorporated into polymers or grafted onto surfaces. frontiersin.org This enables the creation of donor-acceptor (D-A) type conjugated polymers with tailored electronic properties, such as low band gaps and strong intramolecular charge transfer (ICT) effects, which are beneficial for charge transport. frontiersin.org Research has demonstrated that quinoxaline-based polymers can act as p-type semiconductors with good air stability and charge mobility, making them suitable for flexible electronic devices. frontiersin.orgnih.gov
Another significant industrial application is in corrosion inhibition. researchgate.net Quinoxaline derivatives have proven effective at protecting metals like mild steel in acidic environments by adsorbing onto the metal surface and forming a protective layer. acs.orgtandfonline.comresearchgate.net Future work can leverage this compound to synthesize new, more effective, and environmentally friendly corrosion inhibitors for various industrial processes. tandfonline.com
| Application Area | Role of Quinoxaline Derivatives | Relevant Properties |
| Organic Electronics (OLEDs, OFETs) | Electron-transporting materials, semiconductors. qmul.ac.uknih.gov | Planar structure, electron-deficient nature, charge transport capabilities. |
| Corrosion Inhibition | Protective film-forming agents on metal surfaces. acs.orgresearchgate.net | Adsorption via heteroatoms, formation of stable surface complexes. |
| Dye-Sensitized Solar Cells | Organic sensitizers and bridging materials. researchgate.netqmul.ac.uk | Light absorption, charge transfer properties. |
| Fluorescent Sensors | Chromogenic and fluorogenic anion sensors. nih.govresearchgate.net | Changes in optical properties upon binding to analytes. |
Challenges and Opportunities in Further Research on Quinoxaline Derivatives
While the future of research on this compound and its derivatives is bright, several challenges must be addressed to realize its full potential. A primary challenge is the development of synthetic methods that are not only green and efficient but also highly selective and scalable for industrial production. ijirt.orgresearchgate.net Many promising laboratory-scale syntheses are not yet viable for large-scale manufacturing.
Understanding the complex structure-activity relationships (SAR) and mechanisms of action for various biological targets remains a significant hurdle. mdpi.combenthamscience.com Overcoming this requires a concerted effort combining synthetic chemistry, molecular biology, and computational science. Furthermore, in materials science, achieving long-term stability and high performance in electronic devices made from quinoxaline-based materials is an ongoing challenge. nih.gov
Despite these challenges, the opportunities are vast. The chemical space accessible from this compound is enormous and largely unexplored. pharmaceuticaljournal.net There is immense potential for the discovery of new drugs for diseases with unmet medical needs, such as multidrug-resistant infections and aggressive cancers. ijpsnonline.compnrjournal.com In materials science, the versatility of the quinoxaline scaffold offers the opportunity to design next-generation organic electronics and smart materials. researchgate.netqmul.ac.uk The continued focus on sustainable synthesis also presents an opportunity to position quinoxaline chemistry at the forefront of environmentally responsible chemical innovation. nih.gov
Q & A
Q. What are the recommended synthetic routes for preparing 2-(Chloromethyl)quinoxaline hydrochloride with high purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example:
- Quinoxaline core formation : Start with quinoxaline derivatives and introduce the chloromethyl group via reactions with chlorinating agents (e.g., thionyl chloride) under anhydrous conditions.
- Purification : Use column chromatography (silica gel, eluent: dichloromethane/methanol gradient) to isolate the product. Confirm purity via melting point analysis (expected range: 140–150°C based on analogous chlorinated amines) and HPLC (C18 column, UV detection at 254 nm) .
- Safety : Conduct reactions in a fume hood with chemical-resistant gloves (JIS T 8116 standard) and protective eyewear (JIS T 8147) to mitigate exposure risks .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Spectroscopic Analysis :
- NMR : Use H and C NMR to confirm the chloromethyl (-CHCl) and quinoxaline aromatic protons. Compare shifts with literature data for analogous compounds (e.g., 2-Chloro-4-(chloromethyl)pyridine hydrochloride) .
- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (expected m/z for CHClN: ~231.0).
- Elemental Analysis : Validate Cl content via combustion analysis or ion chromatography .
Advanced Research Questions
Q. What strategies are effective in elucidating the reaction mechanisms involving this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress using in situ H NMR or IR spectroscopy to track intermediate formation (e.g., aziridinium ions in alkylation reactions).
- Isotopic Labeling : Replace the chloromethyl group with deuterated analogs (e.g., 2-Chloroethyl-d-amine hydrochloride) to study hydrogen/deuterium exchange effects on reaction rates .
- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to simulate transition states and compare activation energies for competing pathways (e.g., S1 vs. S2 mechanisms) .
Q. How can researchers address stability challenges of this compound under varying experimental conditions?
- Methodological Answer :
- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures. Store samples in desiccators at -20°C to prevent hydrolysis.
- pH Sensitivity : Test solubility and reactivity in buffered solutions (pH 2–12). The compound may hydrolyze in aqueous alkaline conditions, forming quinoxaline derivatives; confirm via LC-MS .
- Light Sensitivity : Conduct UV-Vis spectroscopy under controlled light exposure to assess photodegradation pathways .
Q. How should discrepancies in reported reaction yields of this compound be investigated?
- Methodological Answer :
- Reproducibility Checks : Replicate procedures from multiple sources, ensuring reagent purity (>98%) and anhydrous conditions.
- Side-Reaction Analysis : Use GC-MS to identify byproducts (e.g., dimerization or oxidation products).
- Cross-Validation : Compare data with structurally similar compounds (e.g., 2-((2-Chloroethyl)amino)ethanol hydrochloride) to identify systemic errors in methodology .
Data Analysis and Contradiction Resolution
Q. What computational tools are suitable for predicting the reactivity of this compound in complex matrices?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use GROMACS to model interactions in solvent environments (e.g., DMSO/water mixtures).
- Docking Studies : Employ AutoDock Vina to predict binding affinities with biological targets (e.g., enzymes or DNA) for toxicity assessments .
- Data Cross-Referencing : Validate predictions against experimental kinetic data from analogous chlorinated amines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
